An In-Depth Technical Guide to 11-cis-Retinoic Acid: Discovery, Synthesis, and Biological Role
An In-Depth Technical Guide to 11-cis-Retinoic Acid: Discovery, Synthesis, and Biological Role
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
11-cis-Retinoic acid, a geometric isomer of retinoic acid, represents a nuanced player in the complex world of retinoid signaling. While often overshadowed by its all-trans and 9-cis counterparts, understanding its unique properties is crucial for a comprehensive grasp of retinoid biology and for the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, chemical and biological synthesis, and the current understanding of the biological role and signaling pathways of 11-cis-retinoic acid. Detailed experimental protocols for its synthesis and quantification, along with a thorough analysis of its interaction with nuclear receptors, are presented to serve as a valuable resource for researchers in the field.
Discovery and Historical Context
The history of 11-cis-retinoic acid is intrinsically linked to the broader discoveries within the retinoid family, primarily driven by research into the visual cycle. While the initial focus was on retinol (Vitamin A) and its aldehyde form, retinal, the significance of different isomers became apparent with the work of George Wald, who received the Nobel Prize in 1967 for his discoveries concerning the primary physiological and chemical visual processes in the eye.[1] The critical role of 11-cis-retinal as the chromophore of rhodopsin, the light-sensitive molecule in the retina, was a landmark discovery.[2]
The discovery of all-trans-retinoic acid as a potent regulator of gene expression, and the subsequent identification of its nuclear receptors, the Retinoic Acid Receptors (RARs), shifted the focus of retinoid research beyond vision to areas like embryonic development and cellular differentiation.[3][4] While all-trans-retinoic acid and, later, 9-cis-retinoic acid were identified as the primary endogenous ligands for RARs and Retinoid X Receptors (RXRs) respectively, the existence and biological relevance of other isomers like 11-cis-retinoic acid remained less explored.
Endogenous 11-cis-retinoids are primarily associated with the retinal pigment epithelium (RPE), where they are synthesized as part of the visual cycle.[1] The direct identification and quantification of endogenous 11-cis-retinoic acid in various tissues have been challenging due to its low abundance and the technical difficulty of separating and detecting different retinoic acid isomers. However, advancements in techniques like high-performance liquid chromatography (HPLC) and tandem mass spectrometry have enabled the detection of various retinoic acid isomers in biological samples, suggesting a more complex in vivo retinoid profile than previously appreciated.[5][6][7] The in vivo isomerization of retinoic acids further complicates the picture, as administered isomers can be rapidly converted to other forms within the body.[8][9]
Synthesis of 11-cis-Retinoic Acid
The synthesis of 11-cis-retinoids is challenging due to the inherent instability of the 11-cis double bond, which is sterically hindered and energetically less favorable than the all-trans configuration.[6] Exposure to light, heat, or acidic/basic conditions can easily lead to isomerization.[6]
Chemical Synthesis
A successful and stereoselective method for the synthesis of 11-cis-retinoids is the zinc-mediated semi-hydrogenation of an 11-yne-retinoid precursor.[1] This non-photochemical approach offers good yields and high stereoselectivity. The general scheme involves the reduction of a carbon-carbon triple bond at the C11-C12 position to a Z (cis) double bond using activated zinc dust.
Experimental Protocol: Zinc-Mediated Semi-Hydrogenation of an 11-yne-retinoid Precursor for 11-cis-Retinol (Adaptable for 11-cis-Retinoic Acid)
This protocol is adapted from the work of Nakanishi et al. and can be modified to yield 11-cis-retinoic acid by starting with an appropriate 11-yne-retinoic acid ester precursor followed by saponification.
Materials:
-
11-yne-retinoid precursor
-
Zinc dust
-
Copper (II) sulfate (CuSO₄)
-
Silver nitrate (AgNO₃)
-
Isopropanol and water (or other suitable solvent)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Activation of Zinc:
-
Stir zinc dust (10 eq) in an aqueous solution of CuSO₄ (0.1 eq) and AgNO₃ (0.05 eq) for 30 minutes at room temperature.
-
Filter the activated zinc and wash sequentially with water, acetone, and ether.
-
Dry the activated zinc under vacuum.[6]
-
-
Reaction Setup:
-
Immediately transfer the freshly activated zinc to the reaction solvent (e.g., a mixture of isopropanol and water).
-
Add a solution of the 11-yne-retinoid precursor (1 eq) in isopropanol to the activated zinc suspension.[6]
-
-
Reaction:
-
Stir the mixture vigorously at room temperature. The reaction should be carried out in the dark to prevent photoisomerization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. A typical reaction time is around 20-24 hours.[6]
-
-
Workup:
-
Once the reaction is complete, filter the mixture through Celite, washing with diethyl ether and water.
-
Separate the organic phase, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.[6]
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
The resulting 11-cis-retinoid can be further purified by column chromatography.[6]
-
For the synthesis of 11-cis-retinoic acid, an 11-yne-retinoic acid ester would be used as the starting material. The final step would involve the saponification of the ester to yield the carboxylic acid.
Enzymatic Synthesis
The primary site of endogenous 11-cis-retinoid synthesis is the retinal pigment epithelium (RPE) as part of the visual cycle.[1] The key enzyme responsible for the isomerization of all-trans-retinyl esters to 11-cis-retinol is RPE65.[10] This is followed by the oxidation of 11-cis-retinol to 11-cis-retinal by 11-cis-retinol dehydrogenases (RDHs). While this pathway produces 11-cis-retinal, the subsequent oxidation to 11-cis-retinoic acid in the RPE is not a major reported pathway.
A secondary, or "non-canonical," visual cycle exists in Müller cells of the retina, which also produces 11-cis-retinoids.[10] This pathway involves a different isomerase, dihydroceramide desaturase (DES1), and a specific esterifying enzyme, multifunctional O-acyltransferase (MFAT), which drives the reaction towards the formation of 11-cis-retinyl esters.[10]
The direct enzymatic synthesis of 11-cis-retinoic acid from its precursors in tissues other than the eye has not been extensively characterized. The in vivo presence of 11-cis-retinoic acid is likely a result of the isomerization of other retinoic acid isomers or the oxidation of 11-cis-retinal that may diffuse from the retina.
Signaling Pathways and Biological Activity
The biological effects of retinoic acid are primarily mediated by its binding to and activation of nuclear retinoic acid receptors (RARs), which belong to the steroid/thyroid hormone receptor superfamily.[3][4] RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[3][4]
While all-trans-retinoic acid is a well-established ligand for all three RAR subtypes (α, β, and γ), and 9-cis-retinoic acid is a ligand for both RARs and RXRs, the specific interaction of 11-cis-retinoic acid with these receptors is less clear. Studies have shown that among various stereoisomers of retinoic acid, only 9-cis-retinoic acid effectively competes for binding to RXRs.[11] This suggests that 11-cis-retinoic acid is not a primary ligand for RXRs.
The binding affinity of 11-cis-retinoic acid to RARs has not been as extensively quantified as that of all-trans- and 9-cis-retinoic acid. However, given the structural similarities, it is plausible that 11-cis-retinoic acid can bind to and activate RARs, although potentially with different affinity and efficacy compared to the all-trans isomer. The in vivo biological activity of 11-cis-retinoic acid is complicated by its potential isomerization to the more stable all-trans form.[8][9] This makes it difficult to definitively attribute observed biological effects solely to the 11-cis isomer.
Quantitative Data
Summarizing the available quantitative data is essential for a comparative understanding of the different retinoic acid isomers.
| Parameter | Value | Isomer(s) | Receptor(s) | Reference |
| Binding Affinity (Kd) | 15.7 nM | 9-cis-RA | RXRα | [11] |
| 18.3 nM | 9-cis-RA | RXRβ | [11] | |
| 14.1 nM | 9-cis-RA | RXRγ | [11] | |
| 0.2-0.7 nM | all-trans-RA, 9-cis-RA | RARs | [11] | |
| EC50 for Transcriptional Activation | 3-20 nM | 9-cis-RA | GAL4-RXR, GAL4-RAR | [11] |
| Endogenous Levels (Rat Serum) | 2 ng/ml | all-trans-RA | N/A | [8] |
| 1.8 ng/ml | 13-cis-RA | N/A | [8] | |
| Not detected | 9-cis-RA | N/A | [8] |
Experimental Protocols
Quantification of 11-cis-Retinoic Acid in Biological Samples
The accurate quantification of 11-cis-retinoic acid in biological tissues and fluids is critical for understanding its physiological roles. This requires sensitive and specific analytical methods that can separate it from other isomers.
Protocol: LC-MS/MS for Retinoic Acid Isomer Quantification
This protocol is a general guideline based on established methods for retinoid analysis.[5][6][7]
Materials:
-
Tissue or plasma sample
-
Internal standard (e.g., deuterated or ¹³C-labeled retinoic acid isomer)
-
Hexane
-
Methanol
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a suitable C18 or specialized column for retinoid separation
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer.
-
Add the internal standard to the homogenate or plasma.
-
Perform a liquid-liquid extraction with hexane to separate the retinoids. Multiple extractions may be necessary for optimal recovery.
-
-
Chromatographic Separation:
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample onto the LC column.
-
Use a gradient elution with a mobile phase consisting of acetonitrile and water with a small percentage of formic acid to achieve separation of the retinoic acid isomers.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) to specifically detect and quantify each isomer based on its precursor and product ion masses.
-
Future Directions and Conclusion
The study of 11-cis-retinoic acid is an emerging area within retinoid research. While much is known about the synthesis and function of 11-cis-retinal in the visual cycle, the specific biological roles of 11-cis-retinoic acid remain to be fully elucidated. Key areas for future research include:
-
Definitive Quantification: More extensive studies are needed to accurately quantify endogenous levels of 11-cis-retinoic acid in various tissues under different physiological and pathological conditions.
-
Receptor Binding and Activation: Precise determination of the binding affinities and activation potentials of 11-cis-retinoic acid for the different RAR subtypes is crucial.
-
Unique Biological Functions: Research should focus on identifying biological processes that are specifically regulated by 11-cis-retinoic acid, independent of its isomerization to all-trans-retinoic acid.
-
Therapeutic Potential: A better understanding of the unique properties of 11-cis-retinoic acid could lead to the development of novel retinoid-based therapies with improved efficacy and reduced side effects.
References
- 1. columbia.edu [columbia.edu]
- 2. All-trans retinoic acid induced gene expression and growth inhibition in head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 11-cis-retinol and Its Incorporation into FeO Nano Particles | Undergraduate Research Journal [epubs.utah.edu]
- 4. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 5. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinoid Metabolism: New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
